Chromanol 293B (trans-6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethyl-chroman) is a synthetic organic compound widely employed in scientific research, specifically in the field of cardiac electrophysiology. [] It belongs to the chromanol family of compounds, recognized for their activity on ion channels. [] Chromanol 293B stands out as a potent and selective inhibitor of the slow component of the delayed rectifier potassium current (IKs). [, , ] This current plays a crucial role in the repolarization phase of the cardiac action potential, and its dysregulation can lead to potentially fatal arrhythmias. [, ]
Chromanol 293B is synthesized from chromane derivatives, specifically through methods involving diastereoselective amination. Its classification as a potassium channel blocker positions it within the broader category of ion channel modulators, which are crucial in regulating cellular excitability and signaling pathways.
The synthesis of Chromanol 293B involves several key steps, primarily utilizing chlorosulfonyl isocyanate for the diastereoselective amination of chiral benzylic ethers. The total synthesis process has been documented in detail by researchers Ma Sang-Ho et al., who described the methodology as follows:
This method highlights the importance of stereochemistry in the synthesis of biologically active compounds, as different stereoisomers can exhibit significantly different biological activities .
Chromanol 293B has a distinct molecular structure characterized by its chromane framework, which includes:
The molecular formula for Chromanol 293B is C₁₈H₁₉N₃O₃S, indicating the presence of nitrogen, oxygen, and sulfur atoms that are integral to its function as a channel blocker. Structural analysis often employs techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the integrity and purity of synthesized compounds .
Chromanol 293B participates in various chemical reactions relevant to its function as a potassium channel blocker:
These reactions underscore the compound's role in modulating ion flow across cell membranes, which is vital for maintaining cardiac rhythm.
The mechanism of action for Chromanol 293B involves its selective binding to specific sites on the I(Ks) potassium channels:
Research indicates that this mechanism may also involve interactions with other ion channels, although its primary action remains focused on I(Ks) channels .
Chromanol 293B exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate experimental conditions when utilizing Chromanol 293B in research settings .
Chromanol 293B has several scientific applications primarily within pharmacology and biochemistry:
Chromanol 293B (chemical name: trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide) is a chromanol derivative with a molecular weight of 324.39 g/mol and the molecular formula C₁₅H₂₀N₂O₄S [1] [4] [7]. Its core structure consists of a benzopyran ring substituted with cyano, hydroxy, and dimethyl groups at positions 6, 3, and 2, respectively, and an N-methyl-ethanesulfonamide moiety at position 4 [3] [9]. The compound exhibits chirality at the 3 and 4 positions, resulting in two enantiomers: the biologically active (-)-(3R,4S) form and the less potent (+)-(3S,4R) form [2] [6]. The absolute configuration critically influences target specificity, with the (-)-(3R,4S) enantiomer showing 7-fold greater potency against IKs (IC₅₀ = 1.36 μM) compared to the (+)-(3S,4R) enantiomer (IC₅₀ = 9.6 μM) [2] [6]. Synthesis typically involves chiral resolution of racemic mixtures to isolate the active (-)-(3R,4S) enantiomer, confirmed via X-ray crystallography and nuclear magnetic resonance spectroscopy [2] [10].
Table 1: Stereochemical Properties of Chromanol 293B Enantiomers
Enantiomer | Absolute Configuration | IC₅₀ (IKs) | IC₅₀ (KCNQ1) |
---|---|---|---|
(-)-Chromanol 293B | 3R,4S | 1.36 μM | 16.4 μM |
(+)-Chromanol 293B | 3S,4R | 15.6 μM | 30.1 μM |
Chromanol 293B exhibits moderate solubility in polar organic solvents but limited aqueous solubility. It dissolves optimally in dimethyl sulfoxide (DMSO; 100 mM) and ethanol (20 mM), with stock solutions typically prepared at 30–100 mM concentrations [1] [3] [9]. In aqueous buffers, solubility is negligible, necessitating solvent-based formulations for in vitro studies [4] [7]. The compound is stable as a solid powder when stored at -20°C or room temperature, but stock solutions in DMSO or ethanol degrade within 1–6 months even at -80°C [3] [10]. Lyophilization is not recommended due to potential decomposition. HPLC analyses confirm ≥98% purity for the solid compound, with degradation products including oxidized sulfonamide derivatives and ring-opened byproducts [1] [4] [5]. For electrophysiology studies, working solutions are prepared by diluting stock solutions in physiological buffers, maintaining final solvent concentrations ≤0.1% to avoid cellular toxicity [6] [8].
Table 2: Solubility Profile of Chromanol 293B
Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Storage Conditions |
---|---|---|---|
DMSO | 32.4 | 100 | -80°C (6 months) |
Ethanol | 6.5 | 20 | -20°C (1 month) |
DMF | 30.0 | 92.5 | -20°C (1 month) |
Water | <0.1 | <0.3 | Not stable |
Chromanol 293B primarily inhibits the slow delayed rectifier potassium current (IKs) by targeting the KCNQ1 potassium channel α-subunit, either alone or in complex with the MinK (KCNE1) β-subunit [1] [8] [9]. Half-maximal inhibition (IC₅₀) occurs at 1–10 μM for IKs in cardiac myocytes and 2.6 μM for heterologously expressed KCNQ1/MinK channels [1] [6] [8]. The blockade is use-dependent, with stronger inhibition observed during rapid pacing (e.g., 2 Hz stimulation) due to preferential binding to the open-channel state [6] [8]. Unlike IKr blockers (e.g., dofetilide), Chromanol 293B prolongs action potentials uniformly across pacing frequencies, suggesting reduced pro-arrhythmic potential [8].
Secondary targets include:
The (-)-(3R,4S) enantiomer shows no activity against Kv1.1, Kir2.1, or Kv11.1 (hERG) channels at 30 μM, confirming selectivity within the voltage-gated potassium channel family [2] [5] [8]. Mutagenesis studies indicate binding to the KCNQ1 pore domain, with residues S338 and F339 critical for high-affinity interaction [6].
Table 3: Target Affinity Profile of Chromanol 293B
Target | IC₅₀ (μM) | Experimental System | Enantiomer Specificity |
---|---|---|---|
IKs (KCNQ1/MinK) | 1.36 | Human IKs expressed in Xenopus oocytes | (-)-(3R,4S) |
KCNQ1 (homomeric) | 16.4 | Human KCNQ1 expressed in Xenopus oocytes | (-)-(3R,4S) |
CFTR Chloride Channel | 19.0 | Human CFTR expressed in Xenopus oocytes | Racemate |
Transient Outward Current (Ito) | 24.0 | Human ventricular myocytes | Racemate |
Kv11.1 (hERG) | >30 | Heterologous expression systems | None |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: